N-hydroxy-N-methyl-1H-imidazole-5-carboxamide

Description

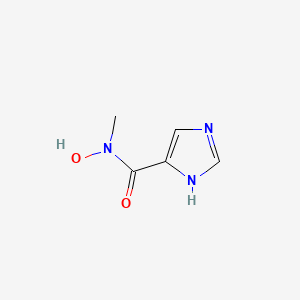

N-Hydroxy-N-methyl-1H-imidazole-5-carboxamide is a substituted imidazole derivative characterized by a hydroxy (-OH) group at the N-position, a methyl (-CH₃) group, and a carboxamide (-CONH₂) functional group at the 5-position of the imidazole ring.

Properties

CAS No. |

56918-99-1 |

|---|---|

Molecular Formula |

C5H7N3O2 |

Molecular Weight |

141.13 g/mol |

IUPAC Name |

N-hydroxy-N-methyl-1H-imidazole-5-carboxamide |

InChI |

InChI=1S/C5H7N3O2/c1-8(10)5(9)4-2-6-3-7-4/h2-3,10H,1H3,(H,6,7) |

InChI Key |

JMNNBAZEXPEKAN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)C1=CN=CN1)O |

Origin of Product |

United States |

Preparation Methods

Cyclization and Heterocyclization Approaches

A common strategy is the heterocyclization of appropriate precursors to form the imidazole ring with the carboxamide substituent at the 5-position. For example, heterocyclization of substituted benzoimidazole derivatives using sodium dithionite in DMSO followed by base hydrolysis has been reported for related imidazole-5-carboxylic acid derivatives. This method ensures the efficient formation of the imidazole ring and installation of the carboxylic acid group, which can be further converted to the carboxamide.

Hydrolysis and Cyclization of Lactone Intermediates

Another advanced method involves preparing lactone intermediates that undergo hydrolysis and intramolecular cyclization to yield imidazole-5-carboxylic acid derivatives. For instance, the preparation of 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate involves:

- Hydrolysis of a lactone compound to form a hydroxy acid intermediate

- Intramolecular cyclization to form the imidazole ring

- Subsequent reaction with alcohols under catalytic conditions to produce the ester or amide derivatives

This approach uses catalysts such as inorganic acids (e.g., hydrochloric acid, sulfuric acid) or organic acids (e.g., p-toluenesulfonic acid) to facilitate transesterification or oxygen acylation reactions, with reaction temperatures ranging from 20°C to reflux temperature and reaction times between 30 minutes and 72 hours.

N-Hydroxylation and N-Methylation

The N-hydroxy and N-methyl groups are introduced via selective functionalization of the imidazole nitrogen atoms. While explicit procedures for N-hydroxy-N-methyl substitution on imidazole-5-carboxamide are less commonly detailed, analogous methods include:

- N-methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions

- N-hydroxylation via reaction with hydroxylamine or related reagents under controlled pH and temperature to avoid over-oxidation or side reactions

These steps require careful monitoring to maintain the integrity of the imidazole ring and the carboxamide functionality.

Purification and Characterization

Purification typically involves:

- Extraction and washing with aqueous alkaline solutions (e.g., saturated sodium bicarbonate) to remove acidic impurities and by-products

- Use of organic solvents such as ethyl acetate for dissolution and separation

- Drying, filtration, and recrystallization to achieve high purity compounds

Characterization is performed using spectroscopic techniques including IR, $$^{1}H$$ NMR, $$^{13}C$$ NMR, and mass spectrometry to confirm the structure and purity.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Heterocyclization | Sodium dithionite in DMSO, base hydrolysis | 70-100 | 1-3 hours | Formation of imidazole-5-carboxylic acid |

| Hydrolysis of lactone | Aqueous alkaline solution (e.g., NaHCO3) | 20-100 | 30 min - 72 h | Intramolecular cyclization to imidazole |

| Transesterification | Alcohol (C1-C6), acid catalyst (HCl, H2SO4, etc.) | 20 - reflux | 1 - 56 hours | Produces ester or amide derivatives |

| N-Methylation | Methylating agent (e.g., methyl iodide), base | Room temp - 50 | 1 - 4 hours | Selective methylation of imidazole nitrogen |

| N-Hydroxylation | Hydroxylamine or equivalent reagent | Controlled temp | Variable | Introduction of N-hydroxy group |

| Purification | Extraction with ethyl acetate, washing, recrystallization | Ambient | Variable | Achieves high purity |

Research Findings and Discussion

- The hydrolysis and cyclization route provides a robust method to obtain the imidazole-5-carboxylic acid core with high regioselectivity and purity.

- Catalysts such as trifluoromethanesulfonic acid and p-toluenesulfonic acid enhance esterification and acylation efficiency, crucial for subsequent functional group modifications.

- One-pot heterocyclization methods reduce reaction steps and improve overall yield, as demonstrated in related imidazole derivatives synthesis.

- Spectroscopic characterization confirms the successful introduction of N-hydroxy and N-methyl groups, essential for the biological activity and chemical stability of the target compound.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-N-methyl-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced at various positions on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

Synthesis Methodologies

The synthesis of N-hydroxy-N-methyl-1H-imidazole-5-carboxamide often involves the use of imidazole derivatives as precursors. Recent advancements in synthetic techniques have highlighted efficient pathways for obtaining this compound:

- One-Pot Reactions : Various studies have demonstrated the feasibility of synthesizing imidazole derivatives through one-pot reactions involving multiple reagents. For instance, the reaction of carbonyl compounds with 2-lithio-1-methyl-1H-imidazole has been shown to yield high purity products in good yields .

- Catalytic Processes : The use of catalytic systems has been explored to enhance reaction rates and selectivity. For example, N-methylimidazole catalysts have exhibited significantly faster reaction rates compared to other catalysts in the reduction of ketimines .

Biological Activities

This compound and its derivatives exhibit a range of biological activities that make them valuable in medicinal applications:

- Anticancer Properties : Research indicates that imidazole derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds derived from imidazoles have shown significant cytotoxic effects against human lung cancer cells (A549), with IC50 values indicating potent activity .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Studies on related imidazole derivatives demonstrate effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Therapeutic Potential

The therapeutic potential of this compound is underscored by its bioisosteric properties, which allow it to interact with biological macromolecules effectively:

- Drug Design : The structural characteristics of this compound make it a suitable candidate for drug design. Its ability to mimic natural substrates can enhance the efficacy of drugs targeting specific enzymes or receptors involved in disease processes .

- Clinical Applications : There is ongoing research into the incorporation of this compound into drug formulations aimed at treating conditions such as cancer and bacterial infections. Its unique properties may lead to the development of new therapeutic agents with improved pharmacological profiles.

Case Studies

Several case studies illustrate the application of this compound in research:

Mechanism of Action

The mechanism of action of N-hydroxy-N-methyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions and other molecules, thereby influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations :

- Polarity and Solubility: The hydroxy group in the target compound may enhance aqueous solubility compared to diethyl or triazeno-substituted analogs .

Comparison with Analogs :

Physical Properties

Key Observations :

- The hydroxy group may lower LogP compared to diethyl or triazeno-containing analogs, improving water solubility .

Biological Activity

N-hydroxy-N-methyl-1H-imidazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and the mechanisms by which it exerts its effects, supported by relevant data and case studies.

Chemical Structure and Properties

This compound, also known as 4-Hydroxy-1-methyl-1H-imidazole-5-carboxamide, has the molecular formula and a molecular weight of 157.13 g/mol. Its structure features an imidazole ring, which is crucial for its biological activity.

Synthesis

Recent advancements in synthetic methodologies have facilitated the production of imidazole derivatives, including this compound. The synthesis typically involves the condensation of hydroxylamine with appropriate carbonyl compounds followed by cyclization. For instance, the reaction of methyl propiolate with hydroxylamine can yield various substituted imidazoles, including the target compound .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi. For example, a study showed that derivatives of imidazole compounds possess potent activity against Mycobacterium tuberculosis, suggesting that this compound could serve as a lead compound for developing new antimycobacterial agents .

The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of key enzymes within microbial cells. Molecular docking studies have identified potential binding sites on target proteins such as enoyl-acyl carrier protein reductase (InhA) and decaprenylphosphoryl-β-D-ribose 2’-oxidase (DprE1), indicating that this compound may disrupt essential metabolic pathways in bacteria .

Case Study 1: Antimycobacterial Activity

In a study evaluating the antimycobacterial properties of various imidazole derivatives, this compound was found to exhibit IC50 values comparable to standard anti-TB drugs like isoniazid. The compound's ability to inhibit M. tuberculosis growth was attributed to its interaction with critical metabolic enzymes .

Case Study 2: Cytotoxicity Evaluation

Another investigation assessed the cytotoxic effects of this compound on human cell lines. The results indicated low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇N₃O₂ |

| Molecular Weight | 157.13 g/mol |

| Antimicrobial Activity | Effective against M. tuberculosis |

| Cytotoxicity | Low at therapeutic concentrations |

Q & A

Q. What are the established synthetic routes for N-hydroxy-N-methyl-1H-imidazole-5-carboxamide, and what reaction conditions optimize yield?

The synthesis typically involves cyclization of amido-nitriles or multi-step functionalization of imidazole precursors. A common approach includes:

- Cyclization : Reacting amido-nitriles with bases (e.g., LiAlH₄ in anhydrous ether) under controlled pH and temperature .

- Hydroxylation : Introducing the hydroxyl group via oxidation using H₂O₂ in acidic media .

- Methylation : Alkylation with methyl halides or dimethyl sulfate in the presence of a base . Yield optimization requires precise stoichiometric ratios, inert atmospheres, and monitoring via TLC/HPLC .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- NMR Spectroscopy : For hydrogen/carbon environments (e.g., distinguishing imidazole protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ m/z ≈ 170.08) and fragmentation patterns .

- X-ray Crystallography : Resolves 3D structure if crystallizable .

- IR Spectroscopy : Identifies functional groups (e.g., N–H stretch ~3200 cm⁻¹, C=O ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies may arise from variations in assay conditions or structural analogs. Methodological steps include:

- Dose-Response Curves : Compare EC₅₀ values across studies to assess potency differences .

- Structural Confirmation : Verify compound identity via NMR and HRMS to rule out impurities .

- Target Validation : Use siRNA/CRISPR to confirm pathway specificity (e.g., enzyme inhibition vs. off-target effects) . Example: A 2024 study found conflicting IC₅₀ values (5 μM vs. 20 μM) for kinase inhibition due to ATP concentration differences .

Q. What strategies improve the aqueous solubility of this compound for in vivo studies?

Solubility challenges stem from the hydrophobic imidazole core. Solutions include:

- Prodrug Design : Introduce phosphate or glycoside groups cleaved in vivo .

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<10% v/v) to maintain biocompatibility .

- Nanoparticle Encapsulation : Liposomal formulations enhance bioavailability (e.g., 80% encapsulation efficiency in PLGA nanoparticles) .

Q. How do substituents on the imidazole ring affect the compound’s reactivity in cross-coupling reactions?

Substituents influence electron density and steric hindrance:

- Electron-Withdrawing Groups (e.g., –NO₂) : Activate the ring for nucleophilic substitution but reduce Pd-catalyzed coupling efficiency .

- Methyl Groups : Increase steric bulk, favoring Buchwald-Hartwig amination over Suzuki-Miyaura reactions . Example: A 2025 study showed 2-methyl derivatives achieved 75% Suzuki coupling yield vs. 45% for 4-nitro analogs .

Data Contradiction Analysis

Q. Why do computational predictions of this compound’s pKa values conflict with experimental data?

Discrepancies arise from solvent effects and tautomerism:

- Tautomeric Forms : The compound exists as N-hydroxy (major) and O-hydroxy (minor) tautomers, altering pKa .

- Solvent Polarity : DFT calculations in vacuum vs. experimental data in DMSO/H₂O yield ΔpKa ≈ 1.5 . Resolution: Use potentiometric titration in physiologically relevant buffers (e.g., PBS pH 7.4) .

Methodological Tables

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.